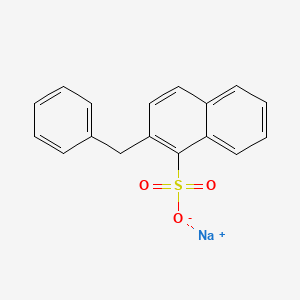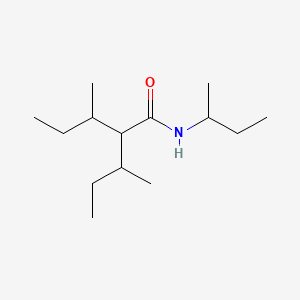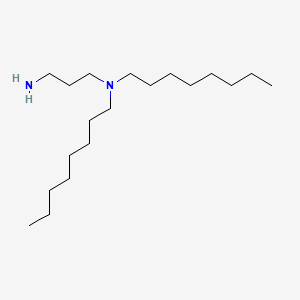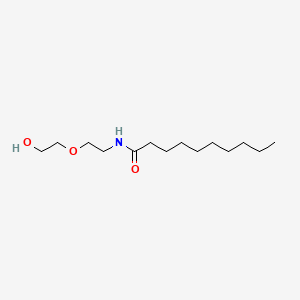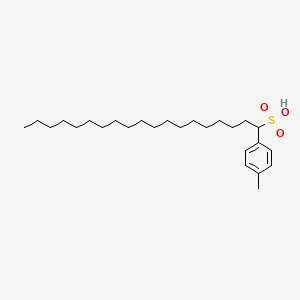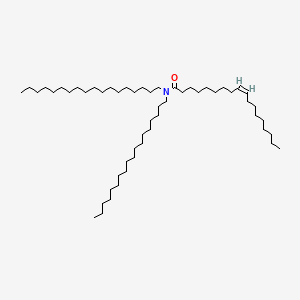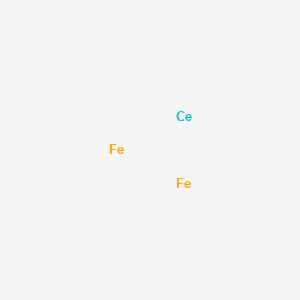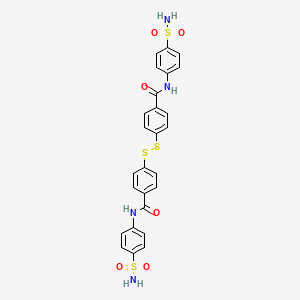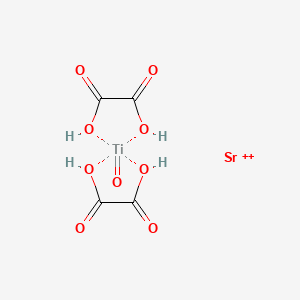
Strontium bis(oxalato(2-)-O,O')oxotitanate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strontium bis[oxalato(2-)-O,O’]oxotitanate(2-) is a complex inorganic compound with the molecular formula C4O9TiSr
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Strontium bis[oxalato(2-)-O,O’]oxotitanate(2-) typically involves the reaction of strontium salts with oxalate and titanium sources under controlled conditions. One common method includes the following steps:
- Dissolving strontium chloride in water.
- Adding oxalic acid to the solution to form strontium oxalate.
- Introducing a titanium source, such as titanium tetrachloride, to the mixture.
- Adjusting the pH and temperature to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of Strontium bis[oxalato(2-)-O,O’]oxotitanate(2-) may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Strontium bis[oxalato(2-)-O,O’]oxotitanate(2-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of titanium.
Reduction: Reduction reactions can alter the oxidation state of titanium within the compound.
Substitution: The oxalate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions may involve reagents like ammonia or phosphine ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of titanium, while reduction may produce lower oxidation states.
Applications De Recherche Scientifique
Strontium bis[oxalato(2-)-O,O’]oxotitanate(2-) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other titanium-based compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the development of advanced materials, such as catalysts and electronic components.
Mécanisme D'action
The mechanism of action of Strontium bis[oxalato(2-)-O,O’]oxotitanate(2-) involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to the unique properties of the titanium and strontium ions, which can interact with various biological and chemical systems. The oxalate ligands also play a crucial role in stabilizing the compound and facilitating its interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Strontium oxalate: Similar in structure but lacks the titanium component.
Titanium oxalate: Contains titanium and oxalate but does not include strontium.
Calcium bis[oxalato(2-)-O,O’]oxotitanate(2-): Similar structure with calcium instead of strontium.
Propriétés
Numéro CAS |
14220-20-3 |
|---|---|
Formule moléculaire |
C4H4O9SrTi+2 |
Poids moléculaire |
331.56 g/mol |
Nom IUPAC |
strontium;oxalic acid;oxotitanium |
InChI |
InChI=1S/2C2H2O4.O.Sr.Ti/c2*3-1(4)2(5)6;;;/h2*(H,3,4)(H,5,6);;;/q;;;+2; |
Clé InChI |
ASAVFDLSNPIRHY-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O=[Ti].[Sr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


